1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate
Overview
Description
1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate is a useful research compound. Its molecular formula is C8H17NO4 and its molecular weight is 191.22. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Studies
- The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was characterized through single crystal X-ray diffraction, computational calculations, and FTIR spectrum, providing insights into its orthorhombic crystal structure and hydrogen bonding patterns (Szafran, Komasa, & Bartoszak-Adamska, 2007).
- A study on zwitterionic 4-piperidinecarboxylic acid monohydrate revealed its chair conformation and the three-dimensional assembly of hydrogen bonds involving the alpha-amino and alpha-carboxylate groups (Delgado, Mora, & Bahsas, 2001).
- Research on the temperature effects on hydrogen-bond patterns in 4-piperidinecarboxylic acid through temperature-controlled X-ray powder diffraction and thermal analysis highlighted the presence of three phases, indicating phase transitions influenced by hydrogen bonding and molecular conformation (Mora, Ávila, Delgado, Fitch, & Brunelli, 2005).
Synthetic Chemistry and Material Science
- A novel synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid from N,N-bis(2-hydroxyethyl) amine was presented, demonstrating a simplified approach with improved yields, highlighting its utility as an intermediate for further chemical transformations (Chun, 2000).
- Studies on donor-acceptor groups' effects on the structural and spectroscopic properties of hydrogen-bonded complexes provided insights into the role of piperidine derivatives in forming stable complexes with potential applications in material science and molecular engineering (Dega-Szafran, Komasa, Rusek, Katrusiak, & Szafran, 2018).
Supramolecular Chemistry
- The role of hydrogen bonding in the structure of 4-piperidinecarboxylic acid monohydrate was investigated, demonstrating the formation of a three-dimensional assembly of hydrogen bonds, which is crucial for understanding the supramolecular arrangements and potential applications in designing novel molecular assemblies (Mora, Delgado, Ramirez, Rincón, Almeida, Cuervo, & Bahsas, 2002).
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidine-4-carboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.H2O/c10-6-5-9-3-1-7(2-4-9)8(11)12;/h7,10H,1-6H2,(H,11,12);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRQLOJKGUSYQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCO.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-97-2 | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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